1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is an organic compound with the molecular formula C12H15BrF2O It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol typically involves the reaction of 4-bromo-2,6-difluorobenzene with hexanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-one.
Reduction: Formation of 1-(2,6-Difluorophenyl)hexan-1-ol.
Substitution: Formation of 1-(4-Amino-2,6-difluorophenyl)hexan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)propan-1-ol
- 1-(4-Bromo-2,6-difluorophenyl)butan-1-ol
Comparison: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is unique due to its longer hexanol chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C12H15BrF2O |
---|---|
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
1-(4-bromo-2,6-difluorophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-11(16)12-9(14)6-8(13)7-10(12)15/h6-7,11,16H,2-5H2,1H3 |
InChI-Schlüssel |
JJCWXXSYEUBRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=C(C=C(C=C1F)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.